Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether

Overview

Description

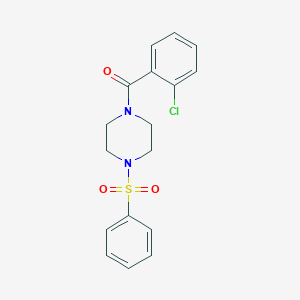

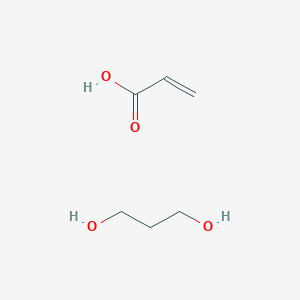

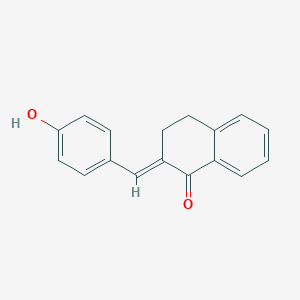

Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether, also known as 1-Propene, 1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxy-, is a chemical compound with the molecular formula C5H5F5O2 . Its CAS number is 111607-91-1 .

Molecular Structure Analysis

The molecular structure of this compound consists of a vinyl ether backbone with fluoromethyl, methoxy, and trifluoromethyl substituents . The exact structure can be represented as follows: InChI=1/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.08 and a density of 1.331g/cm3 . It has a boiling point of 163.3ºC at 760mmHg . The exact melting point is not specified . The compound has a flash point of 58.6ºC . Its exact mass is 192.02100 and it has a LogP value of 2.27730 . The vapour pressure is 2.72mmHg at 25°C and it has an index of refraction of 1.327 .Scientific Research Applications

Cytotoxicity in Human Cells : One study investigated the cytotoxicity of Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE) in human proximal tubular HK-2 cells. It was found that human cells are relatively resistant to FDVE and FDVE S-conjugate cytotoxicity, which might explain the lack of FDVE nephrotoxicity in humans (Altuntas, Zager, & Kharasch, 2003).

Glutathione Conjugation in Rats : Another study focused on identifying glutathione conjugates of FDVE in rat bile. This study found that conjugation with glutathione is a major pathway of FDVE metabolism in rats, which may lead to nephrotoxicity (Jin, Davis, Kharasch, Doss, & Baillie, 1996).

Glutathione S-Conjugation in Humans : Research into the glutathione S-conjugation of FDVE in human liver, kidney, and blood in vitro demonstrated that FDVE undergoes glutathione-dependent conjugation in these human tissues, potentially accounting for the detection of corresponding mercapturic acids in the urine of patients exposed to FDVE (Altuntas & Kharasch, 2001).

Pharmacological Properties : A study synthesized and evaluated the pharmacological properties of fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)-ethyl ether derivatives. They found that these compounds exhibited sedative/hypnotic properties in animals (Ruzicka, Hrdy, & Baker, 1995).

Reactivity with Carbon Dioxide Absorbents : Research on the reactivity of sevoflurane, which degrades into FDVE, with carbon dioxide absorbents found that the degradation products from soda lime and Baralyme were the same substances. This study helps in understanding the stability and reactivity of FDVE in certain environments (Miyano, Nakazawa, Tanifuji, Kobayashi, & Obata, 1991).

Biotransformation in Human Kidney : A study on the biotransformation of L-cysteine S-conjugates and N-acetyl-L-cysteine S-conjugates of FDVE in human kidney in vitro highlighted significant interindividual variability in N-acetylation, N-deacetylation, and beta-lyase-catalyzed metabolism. This variability might affect individual susceptibility to the nephrotoxicity of FDVE (Altuntas & Kharasch, 2002).

properties

IUPAC Name |

(E)-1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILKSKWGPYBJE-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C(F)(F)F)OCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C(=C(/C(F)(F)F)\OCF)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether | |

CAS RN |

111607-91-1 | |

| Record name | Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

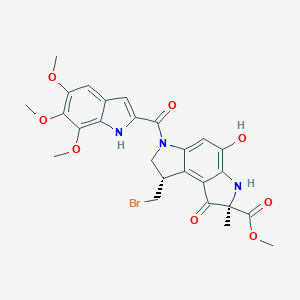

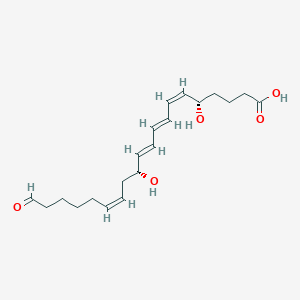

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)

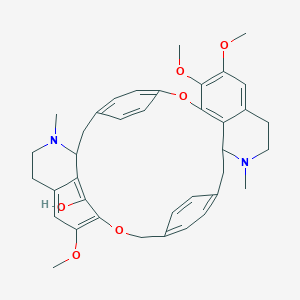

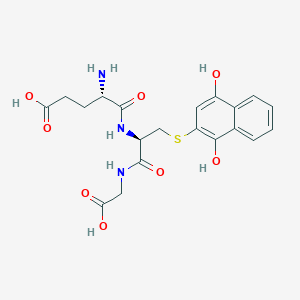

![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

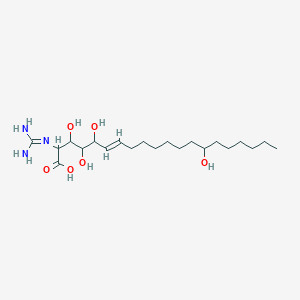

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)